Ethyl (1-Acetyl-3-oxopiperazin-2-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

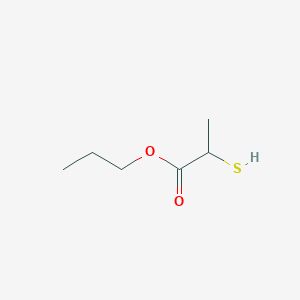

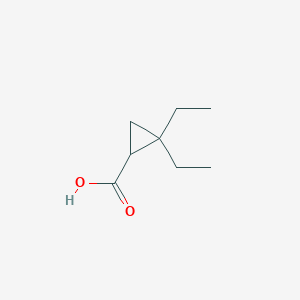

Ethyl (1-Acetyl-3-oxopiperazin-2-yl)acetate is a chemical compound with the CAS Number: 104143-60-4 . It has a molecular weight of 228.25 and its IUPAC name is ethyl (1-acetyl-3-oxo-2-piperazinyl)acetate .

Molecular Structure Analysis

The molecular formula of Ethyl (1-Acetyl-3-oxopiperazin-2-yl)acetate is C10H16N2O4 . The InChI code for this compound is 1S/C10H16N2O4/c1-3-16-9(14)6-8-10(15)11-4-5-12(8)7(2)13/h8H,3-6H2,1-2H3,(H,11,15) .Aplicaciones Científicas De Investigación

Synthesis of Biologically Active Piperidine Derivatives

Piperidine derivatives are crucial in drug design due to their presence in various pharmaceuticals and alkaloids. Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate can be used as a precursor in synthesizing substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These compounds have shown promise in the development of new medications with potential pharmacological applications .

Enantioselective Reduction in Drug Synthesis

The compound plays a role in the enantioselective reduction process, which is vital for creating specific chiral centers in drugs. For instance, it has been used in synthesizing an inhibitor for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for treating diseases related to cortisol abnormalities .

Pharmaceutical Industry Applications

In the pharmaceutical industry, ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate is involved in the synthesis of compounds with significant pharmacological activity. Its derivatives are found in over twenty classes of pharmaceuticals, indicating its versatility and importance in drug development .

Anti-Inflammatory and Analgesic Activities

Derivatives of this compound have been researched for their anti-inflammatory and analgesic properties. Studies have shown that certain derivatives can exhibit these activities, potentially leading to the development of new anti-inflammatory drugs .

Synthesis of Heterocyclic Compounds

Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate is used in the synthesis of heterocyclic compounds, which are a cornerstone in the pharmaceutical industry. The piperidine cycle, in particular, is a common structure in these compounds, underscoring the compound’s role in creating diverse medicinal molecules .

Research in Cortisol-Related Abnormalities

The compound has been utilized in research targeting cortisol-related abnormalities. By synthesizing inhibitors like the 11β-HSD1, it contributes to the exploration of treatments for conditions associated with cortisol, such as Cushing’s syndrome .

Safety and Hazards

The safety data sheet (SDS) for Ethyl (1-Acetyl-3-oxopiperazin-2-yl)acetate can be viewed and downloaded for free at Echemi.com . It’s important to ensure adequate ventilation when handling this chemical and to avoid getting it in eyes, on skin, or on clothing . It’s also considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and can cause serious eye damage/eye irritation and specific target organ toxicity (single exposure) with the central nervous system (CNS) being the target organ .

Propiedades

IUPAC Name |

ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4/c1-3-16-9(14)6-8-10(15)11-4-5-12(8)7(2)13/h8H,3-6H2,1-2H3,(H,11,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAMVHCFCPYLWKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1C(=O)NCCN1C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60544334 |

Source

|

| Record name | Ethyl (1-acetyl-3-oxopiperazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (1-Acetyl-3-oxopiperazin-2-yl)acetate | |

CAS RN |

104143-60-4 |

Source

|

| Record name | Ethyl (1-acetyl-3-oxopiperazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

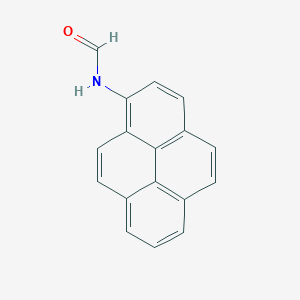

![5,7-Dimethyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B27782.png)